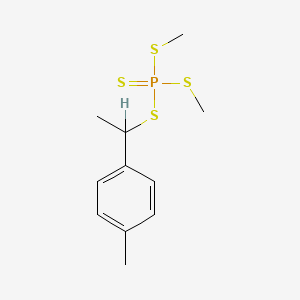

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate

Description

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is a thiophosphate ester characterized by a tetrathiophosphate core (PSSSS⁻) substituted with a dimethyl group, a 1-(4-methylphenyl)ethyl moiety, and additional organic ligands. Its structure is typically elucidated via X-ray crystallography, with refinement programs like SHELXL playing a critical role in determining bond lengths, angles, and stereochemistry .

The synthesis involves nucleophilic substitution reactions between thiophosphate precursors and organohalides or alcohols. Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) make it suitable for industrial and laboratory applications.

Properties

CAS No. |

5418-88-2 |

|---|---|

Molecular Formula |

C11H17PS4 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

1-(4-methylphenyl)ethylsulfanyl-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H17PS4/c1-9-5-7-11(8-6-9)10(2)16-12(13,14-3)15-4/h5-8,10H,1-4H3 |

InChI Key |

FFIDZPGJGCJWGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)SP(=S)(SC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate typically involves the reaction of dimethyl 1-(4-methylphenyl)ethyl chloride with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to lower oxidation state compounds.

Substitution: The tetrathiophosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Key Findings :

- Steric Effects : The 1-(4-methylphenyl)ethyl group in the target compound enhances steric hindrance, reducing enzymatic degradation compared to smaller analogs like methyl phenyl dithiophosphate .

- Sulfur Content : Tetrathiophosphates exhibit higher oxidative stability than dithiophosphates due to increased sulfur shielding of the phosphorus center.

Physicochemical Properties and Stability

Thermogravimetric analysis (TGA) reveals that this compound decomposes at 240°C, outperforming diethyl 2-chlorophenyl tetrathiophosphate (210°C) and methyl phenyl dithiophosphate (185°C). This thermal resilience correlates with sulfur density and aromatic substituent rigidity. Solubility in water is negligible (<0.1 mg/mL), but it dissolves readily in chlorinated solvents (e.g., dichloromethane: 45 mg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.